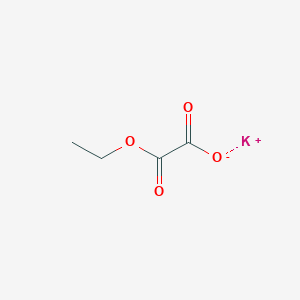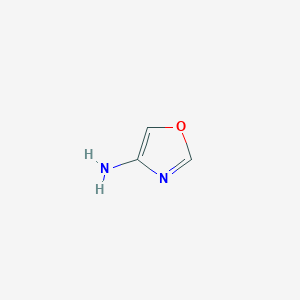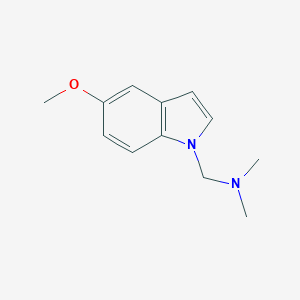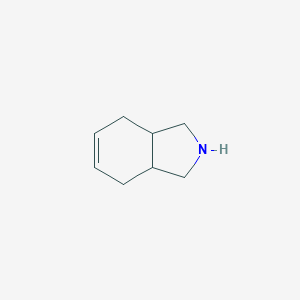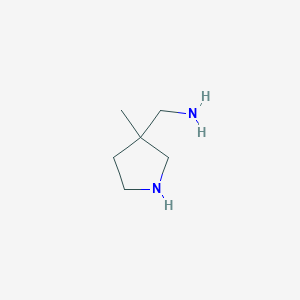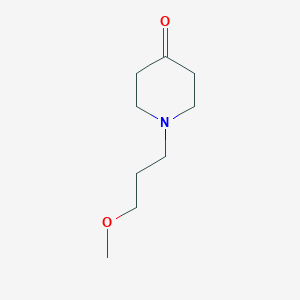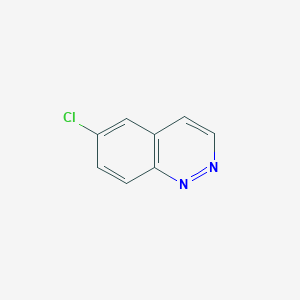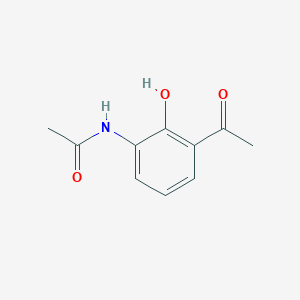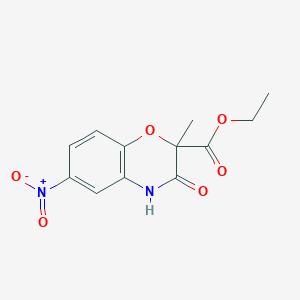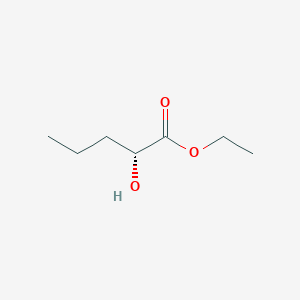![molecular formula C11H13NS B175107 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] CAS No. 183-31-3](/img/structure/B175107.png)
3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] is a heterocyclic compound characterized by a spiro linkage between a benzothiazole and a cyclopentane ring. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. It is used in various scientific research fields due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] typically involves the reaction of o-aminothiophenol with cyclopentanone in the presence of neutral alumina. The reaction is carried out under an inert atmosphere at room temperature (20°C) for about 30 minutes. The reaction mixture is then extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate. The product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to benzothiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved may include inhibition of microbial enzymes or disruption of cancer cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]
- 3H-spiro[1,3-benzothiazole-2,1’-cycloheptane]
Uniqueness
3H-spiro[1,3-benzothiazole-2,1’-cyclopentane] is unique due to its specific spiro linkage with a cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs with cyclohexane or cycloheptane rings. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable scaffold in medicinal chemistry and material science .
Properties
IUPAC Name |
spiro[3H-1,3-benzothiazole-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYZBGVSNIQACE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495112 |
Source


|
| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183-31-3 |
Source


|
| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
